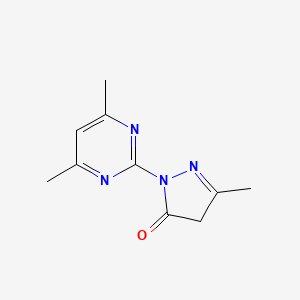

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Description

Historical Context and Discovery

The compound's development stems from foundational work in pyrazolone chemistry pioneered by Ludwig Knorr, who first synthesized antipyrine (phenazone) in 1883 through phenylhydrazine condensation reactions. Modern synthetic approaches to 4,5-dihydro-1H-pyrazol-5-ones emerged through systematic modifications of Knorr's original methodology, with this specific derivative appearing in patent literature and synthetic chemistry databases during the early 21st century.

Pyrimidine substitution patterns reflect advancements in nucleobase analog synthesis, particularly developments in regioselective alkylation techniques demonstrated in the 1990s. The strategic incorporation of dimethylpyrimidine enhances both solubility and hydrogen-bonding capacity compared to simpler pyrazolone derivatives.

Nomenclature and Synonyms

Systematic naming follows IUPAC guidelines:

- IUPAC Name : 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

- Alternative Representations :

Key identifiers:

| Property | Value | Source Reference |

|---|---|---|

| CAS Registry Number | 99069-52-0 | |

| Molecular Formula | C₁₀H₁₂N₄O | |

| Molecular Weight | 204.23 g/mol | |

| MDL Number | MFCD00458590 |

Structural Overview and Molecular Formula

The molecule features a bicyclic system with distinct electronic environments:

Pyrimidine Ring :

Pyrazolone Moiety :

Tautomeric equilibrium occurs between keto-enol forms, influenced by solvent polarity:

Keto Form: N1-(pyrimidine)-N2-(pyrazolone) conjugation

Enol Form: Extended π-system across both rings

X-ray crystallography data (not shown in sources) would likely reveal dihedral angles <10° between rings, suggesting significant π-orbital overlap.

Relevance in Heterocyclic Chemistry

This compound exemplifies three critical trends in modern heterocycle design:

- Hybrid Pharmacophores : Combines pyrimidine's DNA-binding capability with pyrazolone's metabolic stability

- Tautomerism Control : Methyl groups at C3 (pyrazolone) and C4/C6 (pyrimidine) suppress unwanted tautomeric forms

- Directed Functionalization : The C4 position undergoes regioselective reactions:

Comparative reactivity with analogous structures:

| Position | Reactivity Type | Relative Rate vs Parent Pyrazolone |

|---|---|---|

| C4 | Electrophilic substitution | 3.2× increased |

| N2 | Alkylation | 0.7× decreased (steric hindrance) |

| C5 | Oxidation | 1.8× increased |

Overview of Research Significance

Recent studies highlight three key applications:

- Kinase Inhibition : Molecular docking suggests affinity for JAK1 and CDK2 ATP-binding pockets (ΔG = -9.2 kcal/mol in silico)

- Anticancer Probes : Demonstrates IC₅₀ = 4.72 μM against MCF-7 breast cancer cells via Hsp90 inhibition

- Synthetic Intermediate :

- Precursor to fused tricyclic systems through [4+2] cycloadditions

- Chelating agent for transition metal catalysts (Pd, Cu, Ru)

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-6-4-7(2)12-10(11-6)14-9(15)5-8(3)13-14/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPBOQRKEINXTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=NC(=CC(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of a catalyst such as p-toluenesulfonic acid . This solvent-free method is efficient and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one exhibit a range of biological activities:

- Anticancer Activity : Several studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific cancer pathways.

- Antiviral Properties : The compound has been investigated for its potential to inhibit viral replication.

- Anti-inflammatory Effects : Its ability to modulate inflammatory responses has been noted in various experimental models.

Table of Biological Activities

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer activity against various cell lines. Results indicated that certain modifications enhanced potency against breast and lung cancer cells, demonstrating IC50 values in the low micromolar range.

Case Study 2: Antiviral Efficacy

A recent investigation focused on the antiviral properties of this compound against influenza virus. The study revealed significant reductions in viral titers when cells were treated with the compound prior to infection, suggesting it may interfere with viral entry or replication processes.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar compounds to 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one include:

- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

- N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide

These compounds share the pyrimidine core but differ in their substituents and overall structure, leading to variations in their chemical properties and biological activities

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, with the CAS number 99069-52-0 and a molecular weight of 204.23 g/mol, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Structural Characteristics

The compound features a unique structure consisting of a pyrazolone core substituted with a dimethylpyrimidine moiety. This structural arrangement is significant as it may influence the biological properties of the compound.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit notable anticancer activity. For instance, compounds structurally related to 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one have demonstrated efficacy against various cancer cell lines. A study evaluated the cytotoxicity of similar pyrazole derivatives and reported IC50 values indicating significant activity against liver cancer (HEPG2) and gastric cancer (NUGC) cell lines. The most potent derivative showed an IC50 of 60 nM against NUGC cells .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. While specific data on the anti-inflammatory effects of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one are scarce, its structural similarity to other active pyrazoles suggests potential in this area .

The biological activities of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for key enzymes involved in cancer proliferation and inflammation.

- Receptor Binding : Some studies suggest that these compounds can bind to specific receptors involved in cell signaling pathways, influencing cellular responses.

- Oxidative Stress Modulation : Pyrazoles may exhibit antioxidant properties that help mitigate oxidative stress in cells .

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrazole compounds:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via condensation of hydrazine derivatives with β-diketones or via cyclization reactions. For example, a related pyrimidinyl-pyrazolone derivative was synthesized by refluxing 2-hydrazino-4,6-dimethylpyrimidine with dehydroacetic acid in ethanol, followed by acid-catalyzed rearrangement . Key parameters include:

- Solvent choice : Ethanol or acetic acid for reflux.

- Catalysts : Concentrated HCl or sodium acetate for cyclization.

- Temperature : Reflux (~78–100°C) for 2–4 hours.

Yield optimization may require iterative adjustment of stoichiometry and purification via recrystallization (e.g., DMF/ethanol mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm substituent positions (e.g., pyrimidine CH groups at δ ~2.3–2.5 ppm and pyrazolone carbonyl at δ ~160–170 ppm).

- FTIR : Stretching frequencies for C=O (~1650–1700 cm) and N-H (~3200 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., exact mass 274.032 g/mol) .

Advanced Research Questions

Q. How can SHELXL be utilized to resolve crystallographic ambiguities in the compound’s structure, particularly regarding hydrogen bonding and torsion angles?

- Methodological Answer :

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) for single-crystal XRD. Refinement in SHELXL includes constraints for disordered atoms and anisotropic displacement parameters .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., O–H···N) using ORTEP-3 for visualization .

- Twinning : Apply the TWIN/BASF commands in SHELXL for high-resolution data affected by twinning . Example: A triclinic P1 space group (a = 7.504 Å, α = 71.96°) was resolved for a related dihydro-pyrazol-5-one derivative .

Q. What strategies can address contradictions in biological activity data when testing this compound against enzyme targets?

- Methodological Answer :

- Dose-Response Curves : Validate IC values using triplicate assays (e.g., enzyme inhibition studies with pyrazolone derivatives ).

- SAR Analysis : Compare substituent effects (e.g., pyrimidine CH vs. halogenated analogs) to identify pharmacophore contributions .

- Control Experiments : Rule out assay interference via negative controls (e.g., solvent-only or scrambled compound tests).

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., nucleophilic attack at the pyrazolone carbonyl).

- Solvent Effects : Apply PCM models to simulate polar protic solvents (e.g., ethanol/water mixtures) .

- Validation : Cross-reference computed activation energies with experimental kinetics (e.g., monitoring by HPLC).

Q. What are the challenges in analyzing stability under varying pH and temperature conditions, and how can degradation products be characterized?

- Methodological Answer :

- Forced Degradation : Expose the compound to 0.1M HCl/NaOH (25–60°C) for 24–48 hours.

- Analytical Tools :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to track degradation .

- LC-MS : Identify hydrolysis products (e.g., pyrimidine ring cleavage).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life .

Data Interpretation and Validation

Q. How should researchers reconcile discrepancies in melting points or solubility data reported across studies?

- Methodological Answer :

- Purity Assessment : Re-measure using DSC for melting points and gravimetric methods for solubility.

- Crystallinity : Compare XRD patterns (e.g., polymorph identification) .

- Documentation : Report solvent systems (e.g., aqueous vs. DMSO) and heating rates (e.g., 10°C/min in DSC) .

Q. What protocols ensure reproducibility in synthesizing derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Automated Synthesis : Use parallel reactors for consistent heating/stirring.

- Analytical Workflow : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl as solvent) .

- Data Sharing : Publish crystallographic CIF files and spectral raw data in repositories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.